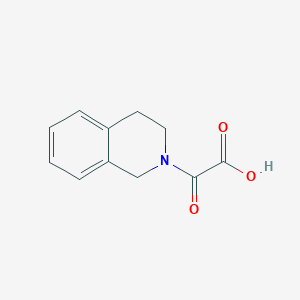

3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

Overview

Description

3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid can be achieved through several synthetic routes. One common method involves the Castagnoli-Cushman reaction, which is a multicomponent reaction that combines an aldehyde, an amine, and a cyclic anhydride to form the desired product . The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

The α-ketoacetic acid group undergoes oxidation under controlled conditions. Key findings include:

Radical-Mediated Oxidation

-

Reagents/Conditions : Potassium ferricyanide (K₃[Fe(CN)₆]) in alkaline aqueous solutions (pH 10–12) at room temperature .

-

Mechanism : Hydroxide ions act as oxygen sources, generating a tetrahydroisoquinolinol intermediate (detected via LC/MS and ¹H NMR). A radical pathway is implicated, as evidenced by inhibition in the presence of radical scavengers .

-

Product : 2-(5-Bromo-3,3-dimethyl-1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (69% yield) .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Radical oxidation | K₃[Fe(CN)₆], KOH, H₂O, 25°C | Carboxylic acid derivatives | 69% |

N-Alkylation

The dihydroisoquinoline nitrogen participates in alkylation reactions:

-

Reagents : Alkyl halides (e.g., 4-chloro-1-(4-chlorophenyl)butane-1-one) under microwave irradiation .

-

Conditions : Microwave heating (60–100°C, 60 min) significantly improves yields compared to conventional methods (24–48 h) .

-

Product : N-Alkylated derivatives like 5-chloro-2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole hydrochloride .

Amidation

The carboxylic acid group undergoes amidation to generate bioactive analogs:

-

Reagents : Amines (e.g., 1,4′-bipiperidine) with coupling agents like HATU or EDCl .

-

Conditions : Room temperature, inert atmosphere (N₂ or Ar) .

-

Product : 4-([1,4′-Bipiperidine]-1′-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a potent PARP inhibitor (IC₅₀ = 70–156 nM) .

Cyclization and Functionalization

The dihydroisoquinoline scaffold enables cyclization to form polycyclic systems:

-

Reagents : Homophthalic anhydrides and 1,3,5-triazinanes under modified Castagnoli-Cushman conditions .

-

Mechanism : Acid-catalyzed cyclization followed by oxidation to stabilize the 3,4-dihydroisoquinolin-1-one core .

-

Product : Druglike scaffolds for preclinical development (e.g., PARP1 inhibitors with improved ADME profiles) .

Stability and Degradation

-

Hydrolytic Stability : The α-keto group is susceptible to hydrolysis under strongly acidic or basic conditions, forming quinoline derivatives .

-

Thermal Stability : Decomposes above 192°C, with a boiling point of 395°C at 760 mmHg .

Key Mechanistic Insights

-

Radical Pathways : Oxidation involves hydroxide-derived radicals, validated by scavenger experiments .

-

Microwave Efficiency : N-Alkylation achieves >70% yields in 1 hour vs. 24–48 hours conventionally .

-

Structure-Activity Relationships : Amidation at the acetic acid group enhances PARP1/2 inhibition 10-fold compared to parent compounds .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science.

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydroisoquinolin-1(2H)-one: Another isoquinoline derivative with similar structural features but different functional groups.

2,3-Dihydroquinolin-4(1H)-one: A related compound with a quinoline core structure.

Uniqueness

3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is unique due to its specific functional groups and the potential for diverse chemical reactions. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure containing a fused benzene and pyridine ring. The presence of the oxo group (C=O) and the acetic acid moiety contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The modulation of inflammatory pathways has been a significant focus in studies involving this compound. It has been shown to interact with receptors such as the N-formyl peptide receptor-like 1 (FPRL-1), which plays a crucial role in mediating inflammatory responses. Activation of FPRL-1 by related compounds leads to anti-inflammatory effects by promoting the resolution of inflammation, inhibiting neutrophil migration, and enhancing monocyte clearance of apoptotic cells .

Antimicrobial Properties

There is emerging evidence that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of isoquinoline can effectively inhibit bacterial growth, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism appears to involve disruption of bacterial cell membrane integrity.

The biological activities of this compound are mediated through several mechanisms:

- Receptor Modulation : The compound's ability to modulate G protein-coupled receptors (GPCRs), particularly FPRL-1, suggests a pathway for anti-inflammatory effects.

- Oxidative Stress Reduction : By acting as an antioxidant, it reduces oxidative damage in cells, potentially preventing cell death and promoting survival.

- Membrane Disruption : In antimicrobial activity, it disrupts the integrity of bacterial membranes, leading to cell lysis.

Study on Anti-inflammatory Effects

A study published in Molecular Pharmacology examined the effects of isoquinoline derivatives on inflammatory markers in vitro. The results demonstrated that treatment with these compounds significantly reduced levels of pro-inflammatory cytokines in activated macrophages .

Study on Antimicrobial Activity

In another research effort documented in Antibiotics, derivatives of this compound were tested against various microbial strains. The findings indicated a minimum inhibitory concentration (MIC) effective against MRSA at concentrations as low as 0.5 µg/mL .

Summary Table of Biological Activities

Q & A

Q. Synthesis and Optimization

Basic Q1: What are the common synthetic routes for 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid, and what are their typical yields? Methodological Answer: The compound is often synthesized via α-lithiation of phenoxyacetic acid followed by electrophilic substitution with dihydroisoquinoline derivatives, achieving yields of ~60–77% under optimized conditions. Key steps include:

- Reagents : Lithium hydroxide, triethylamine (TEA).

- Solvents : Tetrahydrofuran (THF) at 20–25°C.

- Purification : Silica gel column chromatography (ethyl acetate) .

Advanced Q2: How can reaction conditions be optimized to mitigate low yields in Ugi-type oxidative coupling for this compound? Methodological Answer: Yield improvements (e.g., from 61% to 78%) are achieved by:

- Catalyst selection : IBX (2-iodoxybenzoic acid) for oxidative coupling.

- Temperature control : Microwave-assisted synthesis at 90°C reduces side reactions.

- Solvent optimization : Use of polar aprotic solvents (e.g., DMF) enhances intermediate stability .

Q. Structural Characterization

Basic Q3: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

- NMR : and NMR identify dihydroisoquinoline protons (δ 2.8–3.5 ppm) and the oxoacetic acid carbonyl (δ 170–175 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 446.495 for derivatives) .

Advanced Q4: How can X-ray crystallography resolve ambiguities in stereochemistry for derivatives? Methodological Answer: Crystallographic data (e.g., PDB entry 1VV) reveal:

- Chiral centers : Absolute configuration confirmed via anomalous dispersion.

- Hydrogen bonding : Carboxylic acid groups form stable interactions with water molecules, aiding in structure validation .

Q. Computational Modeling

Basic Q5: Which force fields (e.g., OPLS-AA, AMBER) are suitable for molecular dynamics (MD) simulations of this compound in aqueous solutions? Methodological Answer:

- TIP3P/TIP4P water models : Accurately replicate experimental densities (error < 2%) and oxygen-oxygen radial distribution functions (RDFs).

- PME (Particle Mesh Ewald) : Efficient for long-range electrostatic interactions in large systems (N·log(N) scaling) .

Advanced Q6: How does docking accuracy (Glide vs. GOLD) impact predictions of this compound’s binding to PRMT5? Methodological Answer:

- Glide : RMSD < 1 Å for 50% of poses due to torsional flexibility and Monte Carlo refinement.

- Key interactions : Oxoacetic acid moiety forms hydrogen bonds with Arg316 and Asp347 in PRMT5’s active site .

Q. Data Contradictions and Resolution

Basic Q7: Why do experimental and computational partial structure functions (e.g., OH/HH RDFs) disagree for aqueous solutions? Methodological Answer: Discrepancies arise from:

- Neutron data corrections : Isotope effects or normalization artifacts.

- Force field limitations : Neglect of polarization effects in classical MD .

Advanced Q8: How to reconcile conflicting bioactivity data across analogs (e.g., 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl vs. oxoacetic acid derivatives)? Methodological Answer:

- SAR analysis : Oxoacetic acid’s electronegativity enhances binding to AKR1C3 (ΔΔG = -2.3 kcal/mol vs. sulfonyl).

- MD free energy calculations : Alchemical transformations quantify thermodynamic differences .

Q. Biological Activity

Basic Q9: What enzymatic assays are used to evaluate this compound’s inhibition of PRMT5? Methodological Answer:

- Radioactive assays : -SAM incorporation into histone H4 (IC ≤ 100 nM).

- Fluorescence polarization : Competes with FITC-labeled peptide substrates (K = 12 ± 2 nM) .

Advanced Q10: How does the compound’s conformational flexibility affect its pharmacokinetics (PK)? Methodological Answer:

- Metabolic stability : Oxoacetic acid undergoes glucuronidation (t = 2.1 h in human hepatocytes).

- Permeability : LogP = -1.2 limits blood-brain barrier penetration, addressed via prodrug strategies (e.g., ethyl ester prodrugs) .

Q. Comparative Analysis with Analogs

Basic Q11: How does this compound differ structurally from 6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one? Methodological Answer:

- Functional groups : Oxoacetic acid replaces the methoxy and ketone groups.

- Bioactivity : Enhanced AKR1C3 inhibition (IC = 0.8 µM vs. 5.2 µM for the dimethoxy analog) .

Advanced Q12: What computational tools predict the toxicity of novel dihydroisoquinoline derivatives? Methodological Answer:

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNZNDCBLFJOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396855 | |

| Record name | 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603097-44-5 | |

| Record name | 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.